

# Crystal Structure Analysis of Potassium Trichloroammineplatinate(II) Monohydrate: A Technical Guide

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## Compound of Interest

Compound Name:	Potassium trichloroammineplatinate(II)
Cat. No.:	B122901

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This technical guide provides an in-depth analysis of the crystal structure of **potassium trichloroammineplatinate(II)** monohydrate,  $K[PtCl_3(NH_3)] \cdot H_2O$ . The document outlines the experimental methodologies employed for its synthesis and crystal structure determination, presents key crystallographic data in a structured format, and visualizes the experimental workflow. This information is crucial for understanding the compound's stereochemistry and intermolecular interactions, which are fundamental for applications in materials science and drug development.

## Quantitative Crystallographic Data

The crystal structure of **potassium trichloroammineplatinate(II)** monohydrate was determined at room temperature using three-dimensional X-ray crystallographic techniques.<sup>[1]</sup> The final R factor for all reflections was 0.069.<sup>[1]</sup> A summary of the key crystallographic data is presented in the tables below.

## Table 1: Unit Cell Parameters

Parameter	Value
Formula	$K[PtCl_3(NH_3)] \cdot H_2O$
Crystal System	Orthorhombic
Space Group	Cmcm or Cmc <sub>2</sub> 1
a (Å)	$10.496 \pm 0.008$
b (Å)	$8.125 \pm 0.004$
c (Å)	$7.014 \pm 0.006$
Molecules per unit cell (Z)	4

Data sourced from Jeannin & Russell (1969).[\[1\]](#)

**Table 2: Selected Interatomic Distances and Bond Angles**

Bond/Angle	Distance (Å) / Angle (°)
Pt–Cl(1)	$2.306 \pm 0.005$
Pt–Cl(2)	$2.303 \pm 0.004$
Pt–N	$2.046 \pm 0.014$
Cl(1)–Pt–Cl(2)	$91.5 \pm 0.2$
Cl(2)–Pt–Cl(2')	$176.9 \pm 0.2$
Cl(1)–Pt–N	$177.5 \pm 0.5$
Cl(2)–Pt–N	$89.2 \pm 0.5$

Data sourced from Jeannin & Russell (1969), with corrections for thermal motion applied to the Pt–N distance.[\[1\]](#)

## Experimental Protocols

# Synthesis of Potassium Trichloroammineplatinum(II) Monohydrate

While the primary crystallographic study does not detail the synthesis, a general and effective method involves the reaction of potassium tetrachloroplatinate(II) ( $K_2[PtCl_4]$ ) with an ammonium salt. A typical procedure is as follows:

- **Dissolution:** Dissolve potassium tetrachloroplatinate(II) in a solution of ammonium acetate. The pH is adjusted to approximately 5.4 by adding acetic acid.[\[2\]](#)
- **Heating:** The solution is heated under reflux for a defined period, for instance, 20 minutes.[\[2\]](#)
- **Acidification:** Concentrated hydrochloric acid, free from oxygen and chlorine, is added to the solution to achieve a concentration of about 6 mol/l. The solution is then heated for an extended period, for example, 3 hours.[\[2\]](#)
- **Precipitation and Isolation:** Upon cooling, the resulting precipitate of  $K[PtCl_3(NH_3)] \cdot H_2O$  is isolated, washed with alcohol, and dried.[\[2\]](#)

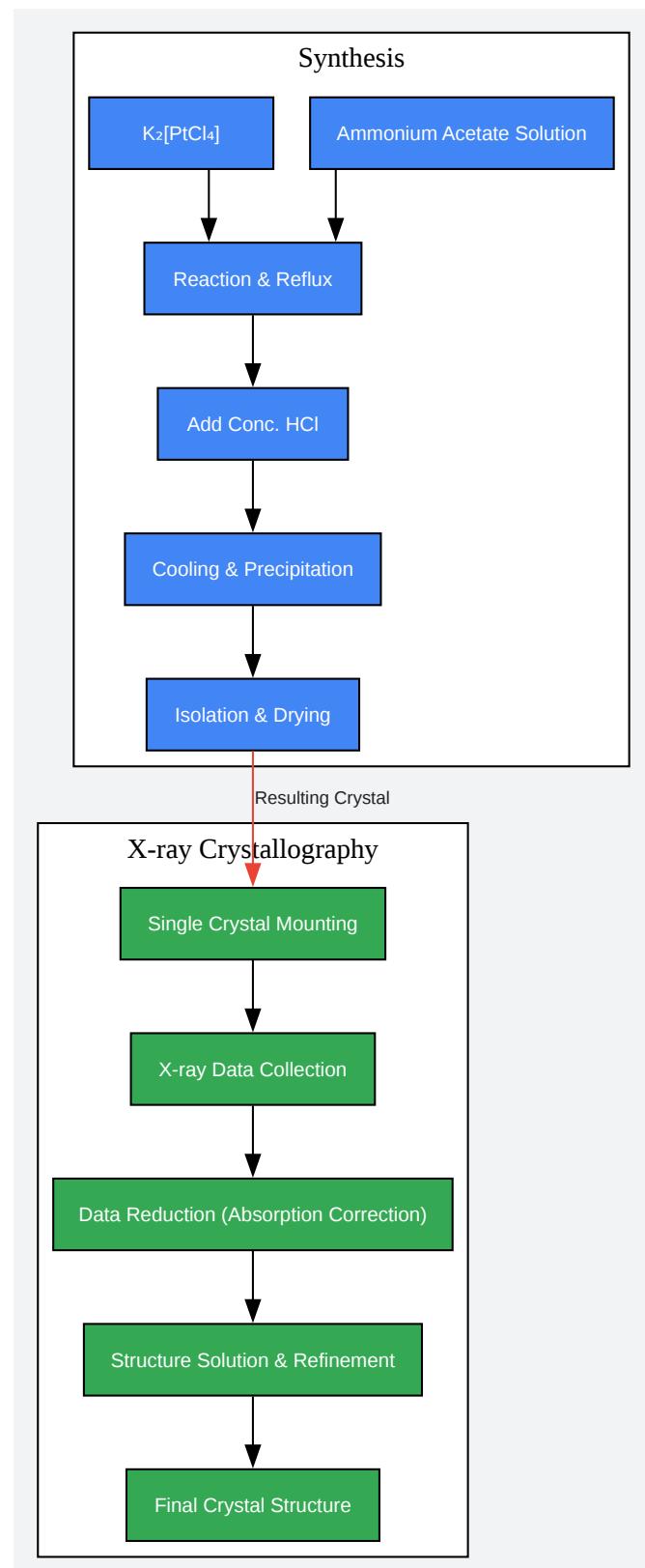
## Crystal Structure Determination by X-ray Crystallography

The crystal structure was determined using three-dimensional X-ray diffraction data. The workflow for this process is outlined below.

- **Crystal Selection and Mounting:** A suitable single crystal of  $K[PtCl_3(NH_3)] \cdot H_2O$  was selected and mounted for analysis.
- **Data Collection:** Intensity data was collected at room temperature using a scintillation counter.[\[1\]](#) Molybdenum  $K\alpha$  radiation ( $\lambda = 0.7107 \text{ \AA}$ ) with a zirconium foil filter was used.[\[1\]](#)
- **Data Reduction:** The collected intensity data was corrected for absorption.[\[1\]](#)
- **Structure Solution and Refinement:** The structure was solved and refined. The final R factor was reported as 0.069 for all reflections and 0.056 for non-zero reflections.[\[1\]](#) A three-dimensional difference Fourier synthesis was performed, which revealed no significant residual features.[\[1\]](#)

## Visualized Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for the crystal structure analysis of **potassium trichloroammineplatinate(II)** monohydrate.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. RU2323886C2 - Method to manufacture potassium trichloroammineplatinate (ii) or ammonium trichloroammineplatinate (ii) from potassium tetrachloroplatinate (ii) - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Crystal Structure Analysis of Potassium Trichloroammineplatinate(II) Monohydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122901#crystal-structure-analysis-of-potassium-trichloroammineplatinate-ii-monohydrate>]

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